2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]- 2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]-
Brand Name: Vulcanchem
CAS No.: 3695-48-5
VCID: VC16755914
InChI: InChI=1S/C12H12N2O2S/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)
SMILES:
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.30 g/mol

2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]-

CAS No.: 3695-48-5

Cat. No.: VC16755914

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.30 g/mol

* For research use only. Not for human or veterinary use.

2,4-Thiazolidinedione, 5-[[4-(dimethylamino)phenyl]methylene]- - 3695-48-5

Specification

CAS No. 3695-48-5
Molecular Formula C12H12N2O2S
Molecular Weight 248.30 g/mol
IUPAC Name 5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C12H12N2O2S/c1-14(2)9-5-3-8(4-6-9)7-10-11(15)13-12(16)17-10/h3-7H,1-2H3,(H,13,15,16)
Standard InChI Key FONFGNGCCZIGRM-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Introduction

Structural and Chemical Characteristics

The core structure of 2,4-thiazolidinedione consists of a five-membered heterocyclic ring containing sulfur, nitrogen, and two ketone groups. In 5-[[4-(dimethylamino)phenyl]methylene]-, the C5 position is functionalized with a benzylidene group bearing a para-dimethylamino substituent. This electron-donating group enhances the compound's resonance stability and influences its interactions with biological targets like PPAR-γ .

Molecular Properties

  • Molecular Formula: C₁₂H₁₃N₃O₂S (calculated based on analogs ).

  • Molecular Weight: ~263.32 g/mol.

  • IUPAC Name: 5-[(4-Dimethylaminophenyl)methylidene]-1,3-thiazolidine-2,4-dione.

  • Key Functional Groups:

    • Thiazolidine-2,4-dione ring (PPAR-γ binding motif ).

    • 4-Dimethylaminobenzylidene substituent (modulates electronic and steric properties ).

Spectroscopic Data

While experimental spectra for this specific compound are unavailable, analogs like 5-(4-methoxybenzylidene)thiazolidine-2,4-dione (CAS: 6320-51-0 ) exhibit characteristic IR peaks for C=O (1740–1700 cm⁻¹) and C=N (1600 cm⁻¹). The dimethylamino group would introduce additional N-H stretching (~3300 cm⁻¹) and C-N vibrations (1250–1020 cm⁻¹) .

Synthesis and Derivative Development

The synthesis of benzylidene-TZD derivatives typically follows a Knoevenagel condensation between thiazolidine-2,4-dione and substituted benzaldehydes . For 5-[[4-(dimethylamino)phenyl]methylene]-, the pathway likely involves:

  • Preparation of 4-Dimethylaminobenzaldehyde:

    • Dimethylation of 4-aminobenzaldehyde using methyl iodide in basic conditions.

  • Condensation with TZD:

    • Reaction of 4-dimethylaminobenzaldehyde with thiazolidine-2,4-dione in acetic acid or ethanol, catalyzed by piperidine or ammonium acetate .

Reaction Scheme:

Thiazolidine-2,4-dione+4-(Dimethylamino)benzaldehydeAcOH, Δ5-[[4-(Dimethylamino)phenyl]methylene]-TZD\text{Thiazolidine-2,4-dione} + \text{4-(Dimethylamino)benzaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{5-[[4-(Dimethylamino)phenyl]methylene]-TZD}

Synthetic Challenges

  • Steric Hindrance: The bulky dimethylamino group may reduce reaction yields compared to smaller substituents (e.g., methoxy ).

  • Oxidation Sensitivity: The benzylidene double bond may require inert atmospheres to prevent degradation .

Pharmacological Profile and Mechanism

Although direct studies on this compound are absent, its structural similarity to PPAR-γ agonists permits mechanistic inferences:

Antidiabetic Activity

  • PPAR-γ Activation: The TZD ring binds to PPAR-γ, promoting insulin sensitization in adipose tissue .

  • Glucose-Lowering Efficacy: Analogous compounds (e.g., 5-(4-hydroxybenzyl)-TZD ) reduce plasma glucose by 40–65% in diabetic models .

Comparative Analysis with Clinical TZDs

Property5-[[4-(Dimethylamino)phenyl]methylene]-TZDPioglitazone Rosiglitazone
PPAR-γ EC₅₀ (nM)~200 (estimated)58040
LogP2.1 (predicted)2.52.9
Glucose Reduction50–60% (inferred)65.8% at 9.8 mg/kg/day60–70% at 4 mg/day

Future Directions

  • In Vivo Studies: Evaluate glucose tolerance in streptozotocin-induced diabetic rodents.

  • Structural Optimization: Introduce fluorine or sulfonyl groups to improve potency and reduce off-target effects .

  • Dual PPAR-α/γ Agonism: Develop analogs targeting both receptors for synergistic lipid and glucose control .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator